3-Acetyl-17-deacetyl Rocuronium Bromide

neuromuscular blockade metabolite pharmacology potency ratio

3-Acetyl-17-deacetyl Rocuronium Bromide (CAS 1190105-63-5) is a semi-synthetic derivative of the aminosteroid neuromuscular blocking agent rocuronium bromide, distinguished by the retention of the 3α-acetoxy group concurrent with the absence of the 17β-acetyl ester moiety. This specific acetylation pattern defines the compound as Rocuronium EP Impurity D (also designated as Rocuronium Bromide Impurity 17 and USP Related Compound D), a specified impurity listed in the European Pharmacopoeia and United States Pharmacopeia monographs for rocuronium bromide drug substance and finished product.

Molecular Formula C32H53BrN2O4
Molecular Weight 609.7 g/mol
CAS No. 1190105-63-5
Cat. No. B1146331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetyl-17-deacetyl Rocuronium Bromide
CAS1190105-63-5
Synonyms1-[(2β,3α,5α,16β,17β)-3-(Acetyloxy)-17-hydroxy-2-(4-morpholinyl)androstan-16-yl]-1-(2-propen-1-yl)-pyrrolidinium Bromide; 
Molecular FormulaC32H53BrN2O4
Molecular Weight609.7 g/mol
Structural Identifiers
SMILESCC(=O)OC1CC2CCC3C(C2(CC1N4CCOCC4)C)CCC5(C3CC(C5O)[N+]6(CCCC6)CC=C)C.[Br-]
InChIInChI=1S/C32H53N2O4.BrH/c1-5-14-34(15-6-7-16-34)28-20-26-24-9-8-23-19-29(38-22(2)35)27(33-12-17-37-18-13-33)21-32(23,4)25(24)10-11-31(26,3)30(28)36;/h5,23-30,36H,1,6-21H2,2-4H3;1H/q+1;/p-1/t23-,24+,25-,26-,27-,28-,29-,30-,31-,32-;/m0./s1
InChIKeyBZQOUFUQMYPWEW-FMCCZJBLSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Acetyl-17-deacetyl Rocuronium Bromide (CAS 1190105-63-5): EP Impurity D Identity, Source, and Procurement Baseline for Pharmaceutical Quality Control


3-Acetyl-17-deacetyl Rocuronium Bromide (CAS 1190105-63-5) is a semi-synthetic derivative of the aminosteroid neuromuscular blocking agent rocuronium bromide, distinguished by the retention of the 3α-acetoxy group concurrent with the absence of the 17β-acetyl ester moiety [1]. This specific acetylation pattern defines the compound as Rocuronium EP Impurity D (also designated as Rocuronium Bromide Impurity 17 and USP Related Compound D), a specified impurity listed in the European Pharmacopoeia and United States Pharmacopeia monographs for rocuronium bromide drug substance and finished product [2]. The compound is supplied as a characterized reference standard for analytical method development, method validation (AMV), quality control (QC) applications for Abbreviated New Drug Applications (ANDA), and commercial batch release testing of rocuronium bromide formulations [3].

Why 3-Acetyl-17-deacetyl Rocuronium Bromide Cannot Be Replaced by Other Rocuronium Impurities or Metabolites in Analytical and Pharmacological Contexts


Substitution of 3-Acetyl-17-deacetyl Rocuronium Bromide with structurally similar impurities (e.g., Impurity C, Impurity H) or the fully deacetylated metabolite 17-desacetylrocuronium is invalid for two independent reasons. First, from a pharmacopoeial compliance perspective, only Impurity D bearing the 3-acetyl-17-deacetyl pattern matches the chromatographic retention time, mass spectrometric fragmentation profile, and detector response factor specified in EP and USP monographs—use of an incorrect reference standard compromises method accuracy and regulatory submission acceptability [1]. Second, from a pharmacological perspective, the presence of the 3-acetyl group in this compound (versus the 3-hydroxy group in 17-desacetylrocuronium) may alter neuromuscular blocking potency and pharmacokinetic behavior in ways that are not interchangeable, as demonstrated by the quantified potency differential between 17-desacetylrocuronium and the parent drug rocuronium [2].

Quantitative Differentiation Evidence for 3-Acetyl-17-deacetyl Rocuronium Bromide: Comparative Data for Scientific Selection and Procurement


Pharmacological Potency Reduction: 17-Desacetyl Metabolite Exhibits 5%–20% Residual Activity Relative to Rocuronium

The desacetyl metabolic pathway dramatically attenuates pharmacological activity. 17-Desacetylrocuronium, the fully deacetylated metabolite of rocuronium, retains only 5% to 10% of the neuromuscular blocking potency of the parent compound in human pharmacological assessments [1]. In the cat model, 17-desacetyl-rocuronium possesses approximately one-twentieth (5%) the neuromuscular blocking potency of rocuronium [2]. The 3-Acetyl-17-deacetyl Rocuronium Bromide compound retains the 3α-acetoxy group and is therefore structurally intermediate between the fully acetylated parent and the fully deacetylated metabolite—a structural distinction that directly informs its selection as the designated EP Impurity D reference standard for chromatographic system suitability testing.

neuromuscular blockade metabolite pharmacology potency ratio

Analytical Differentiation: Quantified Limits of Detection and Quantification for 17-Desacetylrocuronium Versus Rocuronium via GC and GC-MS

The 17-desacetyl metabolite (structurally related to 3-Acetyl-17-deacetyl Rocuronium Bromide) exhibits markedly different analytical behavior compared to the parent rocuronium, necessitating method-specific reference standards. In a capillary GC method with nitrogen-phosphorus detection, the lower limit of quantification (LLOQ) was 50 ng/ml for rocuronium versus 80 ng/ml for 17-desacetylrocuronium, with detection limits of 10 ng/ml and 50 ng/ml, respectively [1]. In a separate GC-MS assay, the LLOQ was 26 ng/ml for rocuronium and 870 ng/ml for 17-desacetylrocuronium, with extraction efficiency of approximately 75% for rocuronium and 50% for the metabolite [2].

GC-NPD GC-MS limit of detection limit of quantification extraction efficiency

Structural and Mass Spectrometric Differentiation: Distinct Molecular Ion and Fragmentation Profile for 3-Acetyl-17-deacetyl Rocuronium Bromide

3-Acetyl-17-deacetyl Rocuronium Bromide possesses a molecular formula of C32H53BrN2O4 and a molecular weight of 609.68 g/mol [1]. The compound is characterized by modifications at the 17-position that alter molecular mass and polarity relative to both the parent rocuronium (which bears a 17β-acetoxy group) and the fully deacetylated metabolite 17-desacetylrocuronium (which lacks both the 3- and 17-acetyl groups). This distinct mass facilitates detection and differentiation by LC-MS and HPLC with UV detection, as well as characterization by NMR [2]. In GC-MS analysis of the structurally related 17-desacetylrocuronium, base peaks at m/z 236 and 447 were observed, whereas rocuronium exhibited a base peak at m/z 413 [3].

LC-MS mass spectrometry molecular weight structural elucidation

Procurement and Compliance Differentiation: EP/USP Monograph-Specified Impurity D Versus Non-Pharmacopoeial Impurity Standards

3-Acetyl-17-deacetyl Rocuronium Bromide is officially designated as Rocuronium EP Impurity D and Rocuronium USP Related Compound D, making it a pharmacopoeia-specified impurity reference standard [1]. The compound is supplied with detailed characterization data compliant with regulatory guidelines and can be used for analytical method development, method validation (AMV), quality control (QC) applications for Abbreviated New Drug Applications (ANDA), or during commercial production of rocuronium [2]. Suppliers offer this compound under ISO 17034 accreditation for reference material production, providing comprehensive certificates of analysis including NMR, MS, HPLC, GC, IR, and UV characterization data [3]. Commercial availability includes purity grades of >95% (HPLC) [4] and 98% , with storage conditions of +2°C to 8°C [5].

pharmacopoeial compliance ANDA reference standard ISO 17034

Validated Application Scenarios for 3-Acetyl-17-deacetyl Rocuronium Bromide in Pharmaceutical Quality Control and Analytical Development


ANDA Method Validation and Regulatory Submission: Impurity D as System Suitability Reference Standard

For abbreviated new drug applications (ANDA) seeking approval for generic rocuronium bromide injection, the use of EP Impurity D (CAS 1190105-63-5) as a system suitability reference standard is a regulatory expectation [1]. The compound's distinct retention time and mass spectrometric profile enable validation of chromatographic resolution between the active pharmaceutical ingredient and its specified impurities. The ISO 17034-accredited reference material provides the metrological traceability required by FDA for impurity quantification and stability-indicating method validation [2]. This application directly leverages the evidence that Impurity D is a pharmacopoeia-specified compound with a defined molecular identity distinct from other rocuronium impurities [3].

Commercial Batch Release Testing and Stability Studies for Rocuronium Bromide Drug Product

During commercial production of rocuronium bromide, EP Impurity D serves as the quantitative reference standard for impurity profiling in finished product batch release testing [1]. The compound's unique polarity and mass facilitate detection by validated HPLC-UV and LC-MS methods [2]. Given the evidence that 17-desacetylrocuronium exhibits only 5%–10% of the parent drug's neuromuscular blocking potency [3], the presence of the 3-acetyl-17-deacetyl species in drug product must be accurately quantified to ensure that total impurity burden does not introduce unintended pharmacological activity or compromise patient safety.

Analytical Method Development for Rocuronium and Its Eight Impurities in Pharmaceutical Preparations

The simultaneous determination of rocuronium and its eight impurities in pharmaceutical preparations using HPLC with amperometric detection (HPLC-ED) has been successfully developed and applied to the analysis of Esmeron solution for injection [1]. 3-Acetyl-17-deacetyl Rocuronium Bromide, as one of the eight specified impurities, requires a well-characterized reference standard for method development, peak identification, and system suitability testing. The method's successful validation demonstrates the critical role of individual impurity standards in establishing robust analytical procedures for pharmaceutical quality control [1].

Degradation Pathway Elucidation and Forced Degradation Studies for Stability-Indicating Methods

The proposed LC method for rocuronium bromide monitors the degradation profile under various stress conditions and provides a specific LC method for routine analysis [1]. 3-Acetyl-17-deacetyl Rocuronium Bromide, characterized as both a process-related impurity and a potential degradation product [2], serves as a critical marker in forced degradation studies (acid, base, oxidative, thermal, and photolytic stress). The compound's distinct structural modifications at the 17-position, which alter molecular mass and polarity [2], enable unambiguous identification of degradation pathways and validation of stability-indicating methods required for regulatory submissions.

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